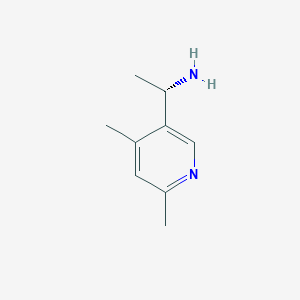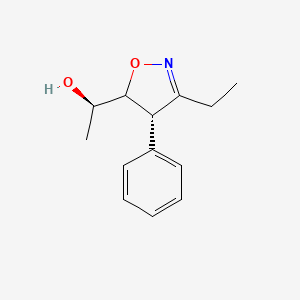
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol is a chiral compound that belongs to the class of isoxazoline derivatives. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with hydroxylamine to form the isoxazoline ring, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Industry
In industry, this compound could be used in the synthesis of agrochemicals or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol would depend on its specific biological target. Generally, isoxazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-((4S)-3-Methyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
- (1R)-1-((4S)-3-Ethyl-4-(4-methylphenyl)-4,5-dihydroisoxazol-5-yl)ethanol
Uniqueness
The unique structural features of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol, such as its specific chiral centers and substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(1R)-1-[(4S)-3-ethyl-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C13H17NO2/c1-3-11-12(10-7-5-4-6-8-10)13(9(2)15)16-14-11/h4-9,12-13,15H,3H2,1-2H3/t9-,12+,13?/m1/s1 |
Clé InChI |
IOTKBIGWJPLESI-QDIMTWPYSA-N |
SMILES isomérique |
CCC1=NOC([C@H]1C2=CC=CC=C2)[C@@H](C)O |
SMILES canonique |
CCC1=NOC(C1C2=CC=CC=C2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
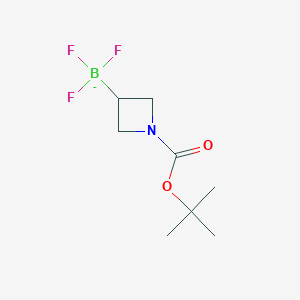
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
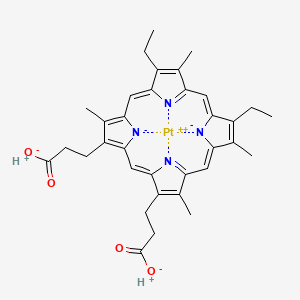
![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
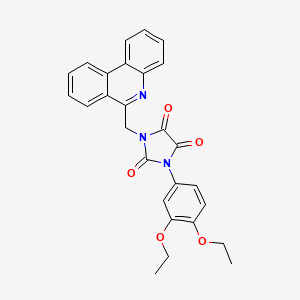
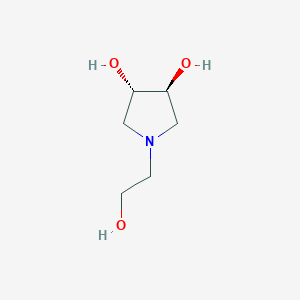
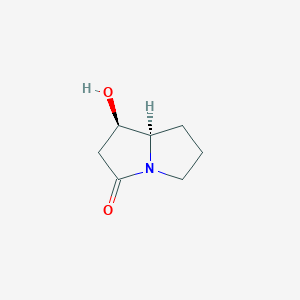

![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
